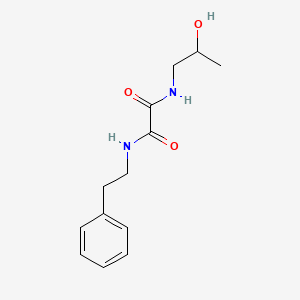

N1-(2-hydroxypropyl)-N2-phenethyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-hydroxypropyl)-N2-phenethyloxalamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both hydroxypropyl and phenethyl groups attached to an oxalamide backbone, which imparts distinct chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxypropyl)-N2-phenethyloxalamide typically involves the reaction of oxalyl chloride with 2-hydroxypropylamine and phenethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

- The intermediate then reacts with phenethylamine to yield this compound.

Oxalyl chloride: reacts with in the presence of a base such as triethylamine to form an intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-hydroxypropyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The oxalamide backbone can be reduced to form corresponding amines.

Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Modulation of Protein Kinase Activity

One of the primary applications of N1-(2-hydroxypropyl)-N2-phenethyloxalamide is its role as a modulator of protein kinase activity. Protein kinases are crucial enzymes that regulate various cellular processes, including proliferation, differentiation, and apoptosis. The compound has been investigated for its potential to inhibit specific kinases associated with oncological conditions, such as c-Met and KDR, which are implicated in cancer progression and metastasis .

1.2. Anti-Cancer Therapeutics

Research indicates that compounds like this compound can be developed into anti-cancer therapeutics by targeting abnormal kinase activity. For instance, studies have shown that inhibiting c-Met can reduce tumor growth and angiogenesis, making it a promising candidate for treating solid tumors .

Biochemical Research

2.1. Mechanistic Studies

The compound serves as a valuable tool in biochemical research for studying the mechanisms of kinase signaling pathways. By utilizing this compound in experimental setups, researchers can elucidate the roles of specific kinases in cellular functions and disease states .

2.2. Structure-Activity Relationship Studies

Investigating the structure-activity relationship (SAR) of this compound can lead to the development of more potent analogs with improved pharmacological profiles. This approach is essential for optimizing drug candidates for clinical use.

Case Studies

3.1. Case Study: Cancer Treatment

A notable case study involved the application of this compound in a preclinical model of glioblastoma. The study demonstrated that treatment with the compound resulted in significant tumor reduction and prolonged survival in animal models by effectively inhibiting c-Met signaling pathways .

3.2. Case Study: Inflammatory Diseases

Another case study focused on the compound's potential in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. The findings suggested that modulation of kinase activity could alleviate symptoms and improve patient outcomes by reducing inflammatory cell migration and proliferation .

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Pharmaceutical Development | Modulation of protein kinases for cancer treatment | Targeted therapies with fewer side effects |

| Biochemical Research | Mechanistic studies on kinase signaling pathways | Enhanced understanding of disease mechanisms |

| Structure-Activity Relationship | Optimization of drug candidates through SAR studies | Development of more effective drugs |

| Inflammatory Disease Treatment | Potential applications in conditions like rheumatoid arthritis | Improved management of chronic conditions |

Mecanismo De Acción

The mechanism by which N1-(2-hydroxypropyl)-N2-phenethyloxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

- N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- N1-(2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Uniqueness

N1-(2-hydroxypropyl)-N2-phenethyloxalamide is unique due to the presence of both hydroxypropyl and phenethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Actividad Biológica

N1-(2-hydroxypropyl)-N2-phenethyloxalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in modulating protein kinase activity. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its oxalamide backbone, which is known for its ability to interact with various biological targets. The compound's structure allows it to act as a modulator of enzymatic activities, particularly those related to protein kinases.

The primary mechanism of action for this compound involves the modulation of protein kinase activity. Protein kinases play crucial roles in cell signaling pathways that regulate various cellular processes, including proliferation, differentiation, and apoptosis. By inhibiting or activating specific kinases, this compound can influence tumor growth and metastasis.

Key Pathways Affected

- c-Met Pathway : The compound has been shown to modulate the c-Met signaling pathway, which is implicated in cancer progression and metastasis. Overexpression of c-Met is associated with various tumors, including breast, colon, and lung cancers .

- Cell Proliferation : this compound can inhibit cell proliferation by targeting kinases involved in cell cycle regulation .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Study 1: Breast Cancer

In a study examining the effects of this compound on breast cancer cells, researchers found that treatment led to significant inhibition of c-Met activity. This resulted in decreased cell proliferation and increased apoptosis rates compared to untreated controls. The findings suggest that this compound may serve as a potential therapeutic agent for breast cancer treatment.

Case Study 2: Lung Cancer

Animal models treated with this compound exhibited reduced tumor sizes in lung cancer xenografts. The study highlighted the compound's ability to inhibit angiogenesis and tumor metastasis through modulation of key signaling pathways .

Propiedades

IUPAC Name |

N'-(2-hydroxypropyl)-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(16)9-15-13(18)12(17)14-8-7-11-5-3-2-4-6-11/h2-6,10,16H,7-9H2,1H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUGXMAQQRNPLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCCC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.